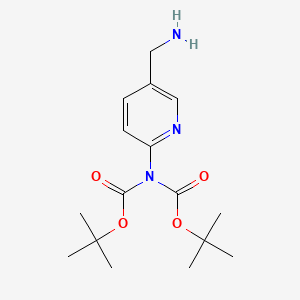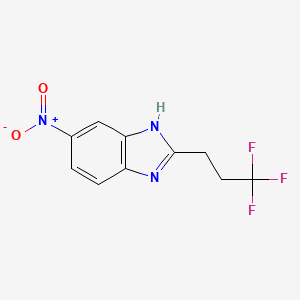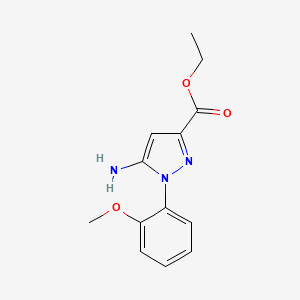
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is an organic compound characterized by the presence of a benzyl group, a chloro group, and a hydroxypropyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroacetyl chloride, and 3-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency.
化学反応の分析
Types of Reactions
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Sodium alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Major Products
Substitution: Formation of N-benzyl-2-substituted-N-(3-hydroxypropyl)acetamides.
Oxidation: Formation of N-benzyl-2-chloro-N-(3-oxopropyl)acetamide or N-benzyl-2-chloro-N-(3-carboxypropyl)acetamide.
Reduction: Formation of N-benzyl-2-chloro-N-(3-hydroxypropyl)ethylamine.
科学的研究の応用
Chemistry
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chloroacetamides on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals.
作用機序
The mechanism of action of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
N-benzyl-2-chloroacetamide: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide: Similar structure but with a shorter hydroxyalkyl chain.
N-benzyl-2-chloro-N-(4-hydroxybutyl)acetamide: Similar structure but with a longer hydroxyalkyl chain.
Uniqueness
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications.
特性
IUPAC Name |
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-12(16)14(7-4-8-15)10-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOIOZCBZXYDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCO)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
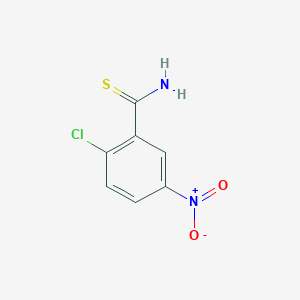

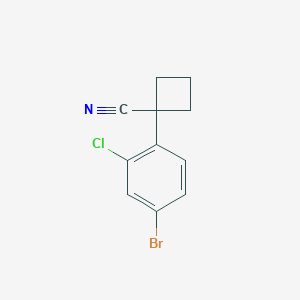


![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)
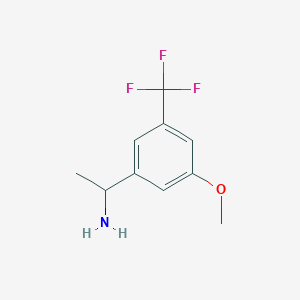

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)


